molecular formula C18H32O4 B12684415 13-Hydroperoxyoctadecadienoic acid CAS No. 28040-10-0

13-Hydroperoxyoctadecadienoic acid

Cat. No.: B12684415
CAS No.: 28040-10-0
M. Wt: 312.4 g/mol
InChI Key: QEUHXYPYKZKYFW-ZQHUEGGHSA-N
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Description

13-Hydroperoxyoctadecadienoic acid is a hydroperoxide derivative of linoleic acid, a polyunsaturated fatty acid. It is a significant product of lipid peroxidation and plays a crucial role in various biological processes, including inflammation and oxidative stress. This compound is often studied for its involvement in cellular signaling pathways and its potential impact on health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .

Mechanism of Action

The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .

Comparison with Similar Compounds

13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and biological activities of this compound, making it a valuable compound for scientific research.

Properties

CAS No.

28040-10-0

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+

InChI Key

QEUHXYPYKZKYFW-ZQHUEGGHSA-N

Isomeric SMILES

CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO

Canonical SMILES

CCCCCC(CCCCCCCC=CC=CC(=O)O)OO

Origin of Product

United States

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